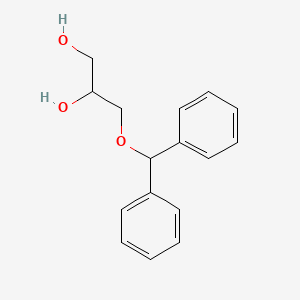

3-Benzhydryloxypropane-1,2-diol

Overview

Description

3-Benzhydryloxypropane-1,2-diol, also known as 3-(Diphenylmethoxy)-1,2-propanediol, is a heterogeneously catalyzed glyceryl ether . It has been reported to have muscle relaxant, anticonvulsive, sedative, and analgesic activities .

Synthesis Analysis

While specific synthesis methods for 3-Benzhydryloxypropane-1,2-diol were not found, the synthesis of 1,2-diols in general involves various methods. For instance, 1,2-diols can be synthesized by the addition of lithiated epoxides to boronates . Another method involves the transformation of epoxides to β-alkoxy alcohols using molybdenum(VI) dichloride dioxide (MoO2Cl2) as a catalyst .Physical And Chemical Properties Analysis

3-Benzhydryloxypropane-1,2-diol has a molecular weight of 258.31 . It has a melting point of 52-54°C and a predicted boiling point of 452.6±40.0 °C . The predicted density is 1.169±0.06 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol .Scientific Research Applications

Enzymatic Synthesis

A study by Kihumbu et al. (2002) details a stereoselective two-step enzymatic synthesis process for stereoisomers of 1-phenylpropane-1,2-diol, which is structurally related to 3-Benzhydryloxypropane-1,2-diol. This process uses combinations of a lyase followed by an alcohol dehydrogenase to synthesize each diol separately (Kihumbu et al., 2002).

Chemical Reactions and Synthesis

Mitsunobu et al. (1976) investigated the benzoylation of various diols, including those similar to 3-Benzhydryloxypropane-1,2-diol. They observed different reaction pathways depending on the structure of the diols, providing insights into chemical reactions involving such compounds (Mitsunobu et al., 1976).

Microbial Production

Zeng and Sabra (2011) reviewed the microbial production of diols, including compounds like 3-Benzhydryloxypropane-1,2-diol. These diols, considered platform green chemicals, are produced via direct microbial bioconversion of renewable materials (Zeng & Sabra, 2011).

Stereoselective Biosynthesis

Silk and Macaulay (2003) studied the stereoselective biosynthesis of chloroarylpropane diols by the basidiomycete Bjerkandera adusta. They explored the incorporation of aromatic aldehydes into these diols, shedding light on the biosynthesis mechanisms relevant to compounds like 3-Benzhydryloxypropane-1,2-diol (Silk & Macaulay, 2003).

Multi-Enzyme Cascade Reaction

Presečki et al. (2018) explored a stereoselective three-enzyme cascade for synthesizing 1-phenylpropane-1,2-diol, a compound similar to 3-Benzhydryloxypropane-1,2-diol. This study illustrates different strategies for producing chiral vic-1,2-diol, highlighting the importance of enzyme stability and reaction kinetics (Presečki et al., 2018).

Catechol Oxidase Activity

Selmeczi et al. (2003) investigated the catecholase activity of dicopper complexes with N-donor ligands, which is relevant for understanding the catalytic properties of compounds like 3-Benzhydryloxypropane-1,2-diol (Selmeczi et al., 2003).

Future Directions

While specific future directions for 3-Benzhydryloxypropane-1,2-diol were not found, there is ongoing research into the use of boronic/boronate esters, borax, and benzoxaborole in the development of self-healing polymeric materials . This could potentially involve compounds like 3-Benzhydryloxypropane-1,2-diol.

Mechanism of Action

Target of Action

3-Benzhydryloxypropane-1,2-diol, also known as 3-(Diphenylmethoxy)-1,2-propanediol, is a heterogeneously catalyzed Glyceryl ether

Mode of Action

The compound is known to exhibit muscle relaxant, anticonvulsive, sedative, and analgesic activities . .

Pharmacokinetics

- Melting point : 52-54°C

- Boiling point : 452.6±40.0 °C (Predicted)

- Density : 1.169±0.06 g/cm3 (Predicted)

- Solubility : Slightly soluble in Chloroform, DMSO, and Methanol

These properties can influence the compound’s bioavailability and pharmacokinetic behavior.

Action Environment

It is known that the compound should be stored in a refrigerator , indicating that temperature could affect its stability.

properties

IUPAC Name |

3-benzhydryloxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c17-11-15(18)12-19-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDNUSCYDHBEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)

![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)